molecular formula C12H16F3N B1217885 Fenfluramine CAS No. 458-24-2

Fenfluramine

Katalognummer B1217885
CAS-Nummer: 458-24-2
Molekulargewicht: 231.26 g/mol
InChI-Schlüssel: DBGIVFWFUFKIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenfluramine is a compound that has been utilized historically as a short-term adjunct to diet management for obesity due to its anorectic activity. It is believed to exert its effects primarily through an impact on the appetite control centers in the hypothalamus, enhancing glucose uptake into skeletal muscle, which may be beneficial in diabetes mellitus, particularly in maturity-onset obese diabetics not adequately controlled by diet alone (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Synthesis Analysis

While specific details on the chemical synthesis of fenfluramine are not covered in the provided literature, the compound's development and application in clinical settings emphasize its pharmacological synthesis tailored to affect serotonin and, potentially, other neurotransmitter systems. Notably, fenfluramine and its metabolites interact with serotonin transporters to release serotonin from neurons, highlighting its chemically engineered properties to modulate neurotransmitter activity for therapeutic purposes (Rothman, Clark, Partilla, & Baumann, 2003).

Molecular Structure Analysis

Fenfluramine's molecular structure is significant for its pharmacological effects, including interactions with monoamine transporters and receptors. It is an amphetamine analog, suggesting a core phenethylamine structure with modifications that confer its unique activity profile, particularly its potent substrates for serotonin and norepinephrine transporters. This structural configuration underlies its mechanism of action, including serotonin release and potential effects on norepinephrine and dopamine levels in the cortex (Rothman et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of fenfluramine are intricately linked to its interaction with neurotransmitter systems. Its ability to release serotonin, as well as norepinephrine, is a critical aspect of its pharmacological profile. The compound's amphetamine-like structure contributes to its properties, such as the release of serotonin from vesicular storage and modulation of serotonin transporter function, which are central to its appetite-suppressant and potential therapeutic effects in other conditions (Definitions, 2020).

Physical Properties Analysis

The literature does not provide specific details on the physical properties of fenfluramine, such as its solubility, melting point, or stability under various conditions. However, its effectiveness and pharmacokinetic profile suggest that it has been optimized for oral administration and systemic absorption, characteristics that are crucial for its clinical application in obesity management and potential utility in other disorders.

Chemical Properties Analysis

Fenfluramine's chemical properties, including its interactions with serotonin 5-HT receptors and its effects on neurotransmitter release, are central to its pharmacological effects. The modification of its core structure to enhance its selectivity and potency for serotonin receptors, and potentially other targets, underscores the importance of its chemical properties in mediating its therapeutic actions (Welch & Lim, 2007).

Wissenschaftliche Forschungsanwendungen

Application in Epilepsy Treatment

  • Scientific Field : Neuropharmacology .
  • Summary of the Application : Fenfluramine is an effective antiseizure medication (ASM) for reducing seizure frequency, ameliorating comorbidities, and potentially reducing the risk of sudden unexpected death in epilepsy (SUDEP) in patients with Dravet syndrome and Lennox-Gastaut syndrome, among other rare epilepsies .
  • Methods of Application : Fenfluramine’s primary mechanism of action (MOA) is described as dual-action sigma-1 receptor and serotonergic activity . It maintains a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .
  • Results or Outcomes : Fenfluramine has shown clinical benefits in non-seizure outcomes, including SUDEP and everyday executive function . Further research is underway to evaluate promising new biological pathways for fenfluramine .

Application in Weight Loss

  • Scientific Field : Pharmacology .
  • Summary of the Application : Fenfluramine is an amphetamine derivative that promotes the release and blocks the neuronal reuptake of serotonin . It was initially introduced as an appetite suppressant .
  • Methods of Application : Dopaminergic activity underlies appetite reduction, a common side effect with fenfluramine treatment .
  • Results or Outcomes : Fenfluramine has shown to be effective in reducing appetite, thereby aiding in weight loss .

Application in Pharmacokinetics and Pharmacodynamics Study

  • Scientific Field : Pharmacokinetics and Pharmacodynamics .
  • Summary of the Application : Fenfluramine has been studied extensively for its pharmacokinetic and pharmacodynamic properties, especially in the control of epilepsy in children .
  • Methods of Application : The study involves a comprehensive review of the literature to identify all previously described mechanisms for fenfluramine .
  • Results or Outcomes : The review highlights the importance of serotonin and sigma-1 receptor mechanisms in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Application in Drug Quantification

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : An accurate method for determination of fenfluramine hydrochloride tablets by RP-HPLC has been established .
  • Methods of Application : The RP-HPLC method uses Alltima C18 column as analytical column, 0.05 mol·L-1 phosphoric acid solution (adjusted pH to 2.5 with triethylamine)-methanol (50:50) as the mobile phase .
  • Results or Outcomes : There was a good linear within the range of 0.201.0 mg·mL-1 for fenfluramine hydrochloride with r=0.999 9 . The average recovery was 99.4% (RSD=1.0%n=5) .

Application in Neuropharmacology

  • Scientific Field : Neuropharmacology .
  • Summary of the Application : Fenfluramine has a unique mechanism of action (MOA) among antiseizure medications (ASMs). Its primary MOA is currently described as dual-action sigma-1 receptor and serotonergic activity .
  • Methods of Application : The study involves an extensive review of the literature to identify all previously described mechanisms for fenfluramine .
  • Results or Outcomes : The review suggests that these mechanisms may represent primary pharmacological MOAs in seizures, non-seizure comorbidities, and SUDEP . Further research is underway to evaluate promising new biological pathways for fenfluramine .

Application in Systematic Review and Meta-analysis

  • Scientific Field : Neurology and Therapy .
  • Summary of the Application : This systematic review aimed to assess the efficacy and safety of Fenfluramine for the treatment of seizures in patients with epilepsy .
  • Methods of Application : The study systematically searched MEDLINE, the Cochrane Central Register of Controlled Trials, and the US National Institutes of Health Clinical Trials Registry .
  • Results or Outcomes : Fenfluramine reduces the frequency of seizures in patients with Dravet syndrome and Lennox–Gastaut syndrome . Decreased appetite, diarrhoea, fatigue, and weight loss are non-cardiovascular adverse events associated with Fenfluramine .

Safety And Hazards

Fenfluramine can cause serious side effects on your heart and lungs. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also associated with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) .

Zukünftige Richtungen

Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW . The FDA has also approved an expanded indication of Fenfluramine to treat seizures in Lennox-Gastaut syndrome (LGS) in individuals age 2 years or more .

Eigenschaften

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

404-82-0 (hydrochloride)
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023044
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

108-112, 108-112 °C at 12 mm Hg
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA)., The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone., The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fenfluramine

CAS RN

458-24-2
Record name Fenfluramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/
Record name Fenfluramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00574
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENFLURAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine
Reactant of Route 2
Reactant of Route 2
Fenfluramine
Reactant of Route 3
Fenfluramine
Reactant of Route 4
Reactant of Route 4
Fenfluramine
Reactant of Route 5
Reactant of Route 5
Fenfluramine
Reactant of Route 6
Reactant of Route 6
Fenfluramine

Citations

For This Compound
41,500
Citations
CR Schuster, M Lewis, LS Seiden - Psychopharmacol Bull, 1986 - books.google.com
… We report here that fenfluramine is different from most other anorectic drugs because it produces evidence of long-term, possibly irreversible, changes in serotonergic neurons at …
Number of citations: 157 books.google.com
S Garattini, S Cactia, T Mennini… - Current Medical …, 1979 - Taylor & Francis
Recent data on the distribution and metabolism of dl-fenfluramine … d-and I-isomers of fenfluramine are metabolized in different ways. … , to the various effects of fenfluramine is discussed. …
Number of citations: 192 www.tandfonline.com
M Weintraub, PR Sundaresan, M Madan… - Clinical …, 1992 - Wiley Online Library
To investigate the value of anorexiant medications as an adjunct to other forms of weight control therapy, we studied 121 people in a 34‐week, double‐blind clinical trial of 60 mg …
Number of citations: 230 ascpt.onlinelibrary.wiley.com
L Lagae, J Sullivan, K Knupp, L Laux, T Polster… - The Lancet, 2019 - thelancet.com
… The aim of the present study was to assess the efficacy and safety of fenfluramine in … administered fenfluramine as an oral solution of fenfluramine HCl containing 2·2 mg/mL fenfluramine…
Number of citations: 252 www.thelancet.com
HM Connolly, JL Crary, MD McGoon… - … England Journal of …, 1997 - Mass Medical Soc
… in 24 women treated with fenfluramine–phentermine who had no … between these features and fenfluramine–phentermine therapy. … disease in patients taking fenfluramine–phentermine. …
Number of citations: 102 www.nejm.org
DJ Heal, S Aspley, MR Prow, HC Jackson… - … journal of obesity and …, 1998 - europepmc.org
Sibutramine (BTS 54 524; N-[1-[1-(4-chlorophenyl) cyclobutyl]-3-methylbutyl]-N, N-dimethylamine hydrochloride monohydrate) is a novel 5-HT (serotonin) and noradrenaline reuptake …
Number of citations: 269 europepmc.org
JT Welch, DS Lim - Bioorganic & medicinal chemistry, 2007 - Elsevier
… fenfluramine on appetite, 14 subsequent reviews of the clinical effects of both fenfluramine … early reports, the long term efficacy of fenfluramine in the treatment of obesity was established…
Number of citations: 142 www.sciencedirect.com
LE Vivero, PO Anderson, RF Clark - The Journal of emergency medicine, 1998 - Elsevier
… Both dextroamphetamine and fenfluramine affect the cardiovascular system by increasing … for fenfluramine contains information on two crossover studies comparing fenfluramine 40 mg …
Number of citations: 29 www.sciencedirect.com
LK Heisler, MA Cowley, LH Tecott, W Fan, MJ Low… - Science, 2002 - science.org
D-fenfluramine (d-FEN) was once widely prescribed and was among the most effective weight loss drugs, but was withdrawn from clinical use because of reports of cardiac …
Number of citations: 575 www.science.org
F Brenot, P Herve, P Petitpretz, F Parent, P Duroux… - Heart, 1993 - heart.bmj.com
… with fenfluramine use we have evaluated the proportion of "ever users" of fenfluramine … PPH patients with no history of fenfluramine use who were referred during the same period. …
Number of citations: 328 heart.bmj.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.